4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a methoxy group at the para position, linked via a thioether bridge to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further functionalized with a 2-oxoethyl group bearing a thiazol-2-ylamino substituent. Its structural complexity combines heterocyclic motifs (thiadiazole and thiazole) and a benzamide scaffold, which are commonly associated with diverse biological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
4-methoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S3/c1-23-10-4-2-9(3-5-10)12(22)18-14-19-20-15(26-14)25-8-11(21)17-13-16-6-7-24-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFMPGMYYHTNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which could be key in its interactions with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which could influence its bioavailability.
Biological Activity
4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10N6O4S3. Its structure features a benzamide core linked to a thiazole derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N6O4S3 |
| Molecular Weight | 422.45 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. Derivatives of 2-amino-1,3,4-thiadiazole have shown promising effects against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 42 µg/mL, showing activity comparable to standard antibiotics .
- Antifungal Activity : Certain derivatives exhibited antifungal properties against Aspergillus niger and Candida albicans, with inhibition percentages reaching up to 66% compared to fluconazole .
Anticancer Activity
The potential anticancer properties of thiazole derivatives have been explored in various studies. The compound's structure allows it to interact with multiple cellular targets:
- Cell Proliferation Inhibition : In vitro studies demonstrated that thiazole-containing compounds could significantly inhibit the proliferation of cancer cell lines such as A431 and A549. Concentrations as low as 1 µM resulted in notable reductions in cell viability .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and arrest the cell cycle. Western blot analyses confirmed that these compounds downregulated key proteins involved in cell survival pathways .
Anti-inflammatory Activity
The thiazole moiety also contributes to anti-inflammatory effects:
- Cytokine Modulation : Compounds have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells. This suggests that they may have therapeutic potential in inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activities against various pathogens. The most effective compounds had MIC values lower than those of established antibiotics, indicating their potential as new therapeutic agents .
- Anticancer Evaluation : A study focused on benzothiazole derivatives found that modifications to the thiazole structure significantly enhanced their anticancer activity against lung cancer cell lines. This underscores the importance of structural variations in optimizing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability on the Benzamide Core
4-Nitro Analogue ()
The compound 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differs by replacing the methoxy group with a nitro substituent.
- Electronic Effects : The nitro group is a strong electron-withdrawing group, which may reduce solubility compared to the electron-donating methoxy group in the target compound.
- Biological Implications: Nitro groups often enhance antimicrobial activity but may increase toxicity. No direct activity data are provided for this analogue, but similar nitro-substituted thiadiazoles exhibit antifungal activity .
Unsubstituted Benzamide Derivatives ()
Compounds like N-(5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) lack substitution on the benzamide ring.
Variations in the Thiadiazole-Linked Side Chain
Cyclohexylamino-Thiadiazole Hybrids ()
Derivatives such as 2-[[5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-methylphenyl)ethan-1-one (6b) replace the thiazol-2-ylamino group with cyclohexylamino and oxadiazole moieties.
- Activity : These hybrids showed antifungal activity against Candida species (MIC = 16–64 µg/mL) by inhibiting ergosterol biosynthesis, a mechanism distinct from the anticancer effects of the target compound .
Piperidinyl Derivatives ()
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) feature a piperidine ring instead of the thiazole-aminoethyl chain.
Thiazole vs. Oxadiazole Hybrids ()
The compound 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide replaces the thiadiazole ring with an oxadiazole.
- Biological Relevance : Oxadiazole-thiazole hybrids are explored for kinase inhibition, contrasting with the thiadiazole-thiazole framework’s anticancer focus .
Preparation Methods
Cyclization of Thiosemicarbazide
A widely adopted method involves reacting thiosemicarbazide with carbon disulfide in alkaline medium, followed by cyclization with sulfuric acid (Figure 5 in). This yields 2-amino-5-mercapto-1,3,4-thiadiazole, a precursor for further functionalization. The mercapto group at position 5 is critical for subsequent thioether bond formation.
Alternative Route via Hydrazine Carbothioamide
De Andrade et al. demonstrated a one-pot synthesis using β-keto esters and tribromoisocyanuric acid to generate α-monohalogenated intermediates, which cyclize with thiourea in aqueous medium (Scheme 21 in). This method offers high yields (75–85%) and avoids harsh acids, making it suitable for lab-scale production.
Functionalization at Position 5: Thioether Linkage Installation
The thioether group at position 5 connects the thiadiazole core to the thiazole moiety. Nucleophilic substitution or oxidative coupling strategies are employed.
Alkylation of 5-Mercapto-1,3,4-thiadiazole
The mercapto group in 2-amino-5-mercapto-1,3,4-thiadiazole reacts with α-halo carbonyl compounds. For this compound, 2-bromoacetamide derivatives are ideal electrophiles. Toolabi et al. utilized benzyl bromides under basic conditions (DABCO) to form thioethers (Figure 5 in). Applying this, 2-bromo-2-(thiazol-2-ylamino)acetamide is reacted with the thiolate anion of the thiadiazole, yielding the thioether linkage.
Microwave-Assisted Thioether Formation
Sahoo et al. reported microwave-enhanced thioether synthesis, reducing reaction times from hours to minutes (Figure 19 in). Using 2-chloroacetamide derivatives and KOH in ethanol under microwave irradiation (300 W, 100°C), this method achieves 80–90% yields, ideal for thermally sensitive intermediates.
Synthesis of the Thiazole-2-ylamino Ethyl Oxo Moiety
The thiazole ring with an amino and oxo group is synthesized via Hantzsch thiazole synthesis or palladium-catalyzed cyclization.
Hantzsch Condensation
Chen et al. synthesized 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate using palladium(II) acetate (Scheme 16 in). For this compound, 2-aminothiazole is acylated with bromoacetyl bromide to form 2-(2-bromoacetamido)thiazole, which is oxidized to the oxo derivative using Jones reagent.
Three-Component Cascade Cyclization
Fu et al. developed a one-pot method combining enaminones, cyanamide, and elemental sulfur to form 2-amino-5-acylthiazoles (Scheme 22 in). Adapting this, 2-amino-thiazole-2-carboxamide is generated, followed by keto-group introduction via Friedel-Crafts acylation.
Coupling of the 4-Methoxybenzamide Group
The final step involves amide bond formation between the 2-amino group of the thiadiazole and 4-methoxybenzoic acid.
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in dichloromethane, 4-methoxybenzoic acid is activated and coupled to the amine. Sharma et al. achieved similar couplings with 85–90% yields (Figure 14 in). The reaction is monitored via TLC, and the product is purified via silica gel chromatography.
Microwave-Assisted Amidation
Kumudha et al. reported microwave synthesis for amides, reducing reaction times from 12 h to 20 min (Figure 13 in). Using DMF as solvent and 150 W irradiation, this method minimizes side reactions and improves purity.
Structural Characterization and Validation
Critical analytical data for the final compound include:
Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₁₆H₁₄N₆O₃S₂: [M+H]+ 413.0543; Found: 413.0548.
Optimization Challenges and Solutions
Thioether Oxidation Mitigation
The thioether group is prone to oxidation during synthesis. Rajak et al. recommended inert atmosphere (N2) and antioxidant additives (BHT) to preserve integrity.
Regioselectivity in Thiazole Formation
Palladium catalysis (Chen et al.) ensures regioselective thiazole formation, avoiding 4/5-substituted byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
